苯甲酰胺,N-(3-氨基丙基)-4-硝基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

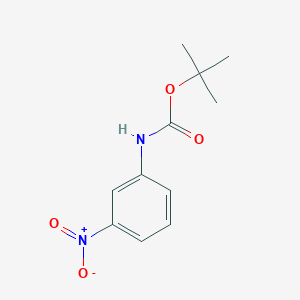

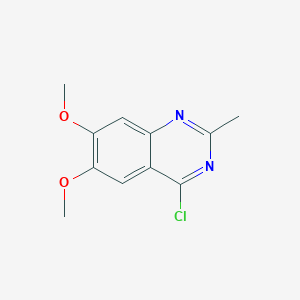

Benzamide, N-(3-aminopropyl)-4-nitro- is a chemical compound with the following properties:

- IUPAC Name : N-(3-aminopropyl)benzamide

- Molecular Formula : C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O

- Molecular Weight : 178.23 g/mol

- CAS Number : 6108-74-3

Synthesis Analysis

The synthesis of this compound involves the reaction between benzoyl chloride and 3-aminopropylamine . The benzoyl chloride reacts with the amine group, resulting in the formation of N-(3-aminopropyl)benzamide .

Molecular Structure Analysis

The molecular structure of N-(3-aminopropyl)benzamide consists of a benzene ring (benzamide) attached to an amino group via a propyl linker. The nitro group is positioned ortho to the amide group on the benzene ring.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield benzoylamine and 3-aminopropanol.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or iron .

- Acylation : The benzamide portion can participate in acylation reactions with other reagents.

Physical And Chemical Properties Analysis

- Melting Point : Not available.

- Boiling Point : Approximately 386.2°C at 760 mmHg.

- Density : 1.07 g/cm³.

科学研究应用

合成和生物学评价

抗菌和抗肿瘤剂: 苯甲酰胺衍生物已被合成并评估其抗菌、抗真菌和抗肿瘤活性。例如,N-(2-羟基-4(或 5)-硝基/氨基苯基)苯甲酰胺和苯乙酰胺衍生物对各种微生物和耐药菌株表现出广谱活性,突出了它们作为抗菌剂的潜力 (Ertan et al., 2007)。另一项研究重点关注 N-(取代苯基)-2/4-(1H-吲哚-3-基偶氮)-苯甲酰胺,这些苯甲酰胺已被合成并筛选其体外抗菌和抗真菌活性,以及对各种癌细胞系的抗增殖活性,表明它们作为抗肿瘤剂的潜力 (Kumar et al., 2012).

碳酸酐酶和其他酶的抑制剂: 源自苯甲酰胺的化合物,如吖啶和双吖啶磺酰胺,已被研究其对碳酸酐酶同工型的抑制活性。这些研究揭示了苯甲酰胺衍生物在治疗涉及碳酸酐酶的疾病中的潜在治疗应用 (Ulus et al., 2013).

分子结构分析和晶体学: 苯甲酰胺衍生物(如 2-硝基-N-(4-硝基苯基)苯甲酰胺)的晶体结构分析提供了对其化学性质和在材料科学中的潜在应用的见解。此类分析有助于理解这些化合物的分子相互作用和稳定性 (Saeed et al., 2008).

化学合成和材料科学

催化和化学反应: 由钴促进的氨基喹啉苯甲酰胺的二聚化研究说明了苯甲酰胺衍生物在促进特定化学反应中的作用。这项研究有助于开发有机化学中的新合成途径和催化剂 (Grigorjeva & Daugulis, 2015).

聚合物合成: 对包括苯甲酰胺衍生物在内的芳酰胺的链增长缩聚研究,导致了分子量明确且多分散性低的聚合物的合成。这些发现为制造具有精确性能的高级材料开辟了新的可能性 (Yokozawa et al., 2002).

安全和危害

- Hazard Statements : H303 (May be harmful if swallowed) and H320 (Causes eye irritation).

- Precautionary Statements : P305+351+338 (In case of contact with eyes, rinse cautiously with water for several minutes).

- Storage : Store at room temperature.

未来方向

Research on N-(3-aminopropyl)benzamide could explore its:

- Biological Activity : Investigate its potential as a drug candidate.

- Structural Modifications : Design analogs with improved properties.

- Toxicology : Assess safety profiles and potential hazards.

Please note that this analysis is based on available information, and further studies may provide additional insights. For detailed references, please refer to the relevant papers1234.

属性

IUPAC Name |

N-(3-aminopropyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRBBFUSUAQOPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442778 |

Source

|

| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(3-aminopropyl)-4-nitro- | |

CAS RN |

88342-18-1 |

Source

|

| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)